REACTION_CXSMILES
|
[OH-].[Na+].C([CH:8]1[CH:13]=[C:12]([C:14]2[CH:15]=[C:16]3[C:20](=[CH:21][CH:22]=2)[CH2:19][CH:18]([NH:23][S:24]([C:27]2[CH:32]=[CH:31][C:30]([CH3:33])=[CH:29][CH:28]=2)(=[O:26])=[O:25])[CH2:17]3)[NH:11][NH:10][C:9]1=[O:34])(OCC)=O>O.C(O)C>[C:30]1([CH3:33])[CH:31]=[CH:32][C:27]([S:24]([NH:23][CH:18]2[CH2:17][C:16]3[C:20](=[CH:21][CH:22]=[C:14]([C:12]4[CH2:13][CH2:8][C:9](=[O:34])[NH:10][N:11]=4)[CH:15]=3)[CH2:19]2)(=[O:26])=[O:25])=[CH:28][CH:29]=1 |f:0.1|
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
4-carbethoxy-6-(2-p-toluenesulfonamido-indan-5-yl)-dihydro-pyridazin-3(2H)-one
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(NNC(=C1)C=1C=C2CC(CC2=CC1)NS(=O)(=O)C1=CC=C(C=C1)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred over night in order
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
|
CUSTOM
|
Details
|
The reaction product which is precipitated on acidifying
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
TEMPERATURE
|
Details
|
heated in glacial acetic acid for 10 minutes at the boil
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The desired compound crystallises out
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)NC1CC2=CC=C(C=C2C1)C=1CCC(NN1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |